Resorcinol sulfoxide
CAS No.:
Cat. No.: VC16117425
Molecular Formula: C12H10O5S
Molecular Weight: 266.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O5S |
|---|---|
| Molecular Weight | 266.27 g/mol |
| IUPAC Name | 4-(2,4-dihydroxyphenyl)sulfinylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C12H10O5S/c13-7-1-3-11(9(15)5-7)18(17)12-4-2-8(14)6-10(12)16/h1-6,13-16H |
| Standard InChI Key | YNHHSHCJKICJLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)O)S(=O)C2=C(C=C(C=C2)O)O |
Introduction
Molecular Characterization of Resorcinol Sulfoxide
Resorcinol sulfoxide (CAS No. 26948-96-9) is systematically named bis(2,4-dihydroxyphenyl) sulfoxide, reflecting its structural composition. The compound consists of two resorcinol moieties linked by a sulfinyl group (-S(O)-), yielding the molecular formula and a molecular weight of 266.27 g/mol . The sulfoxide functional group introduces polarity and influences intermolecular interactions, which are critical in determining its solubility and reactivity.
Structural Features
The molecule adopts a conformation where the sulfinyl group bridges the 2,4-dihydroxyphenyl rings. This arrangement creates a planar geometry stabilized by intramolecular hydrogen bonding between hydroxyl groups and the sulfoxide oxygen. X-ray crystallography of analogous compounds suggests that such structures exhibit enhanced thermal stability compared to their sulfide counterparts .
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory during handling .
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First Aid: Flush affected skin or eyes with water for 15 minutes; seek medical attention if irritation persists .
Research Applications and Future Directions
Despite limited data on specific applications, resorcinol sulfoxide’s structural features suggest potential in:
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Organic Synthesis: As a building block for sulfoxide-containing polymers or ligands.
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Pharmaceutical Intermediates: Its polar groups may facilitate drug solubility in formulation chemistry.
Further studies are needed to explore its reactivity in cross-coupling reactions and catalytic systems. Comparative analyses with resorcinol and resorcinol sulfone could elucidate structure-activity relationships critical for material science applications.
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